molecular formula C14H18N2S B3199982 (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine CAS No. 1017250-43-9

(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine

Cat. No.: B3199982
CAS No.: 1017250-43-9
M. Wt: 246.37 g/mol
InChI Key: TWIMODLZVAEOIS-UHFFFAOYSA-N
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Description

(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine is a chemical compound with the molecular formula C14H18N2S. It is characterized by the presence of a thiazole ring substituted with a tert-butyl group at the 4-position and a phenylmethanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine typically involves the reaction of 4-tert-butyl-1,3-thiazole-2-carbaldehyde with phenylmethanamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    (4-Isopropyl-1,3-thiazol-2-yl)(phenyl)methanamine: Similar structure with an isopropyl group instead of a tert-butyl group.

    (4-Methyl-1,3-thiazol-2-yl)(phenyl)methanamine: Contains a methyl group at the 4-position of the thiazole ring.

    (4-Ethyl-1,3-thiazol-2-yl)(phenyl)methanamine: Features an ethyl group at the 4-position of the thiazole ring.

Uniqueness

The presence of the tert-butyl group in (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

(4-tert-butyl-1,3-thiazol-2-yl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-14(2,3)11-9-17-13(16-11)12(15)10-7-5-4-6-8-10/h4-9,12H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIMODLZVAEOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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